molecular formula C6H8N2<br>CN(CH2)4CN<br>C6H8N2 B1665535 Adiponitrile CAS No. 111-69-3

Adiponitrile

Cat. No. B1665535
Key on ui cas rn: 111-69-3
M. Wt: 108.14 g/mol
InChI Key: BTGRAWJCKBQKAO-UHFFFAOYSA-N
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Patent
US05728556

Procedure details

In a 20 mL glass vial, 50 mg wet cell paste of 20-5-SBN-1b (ATCC 55735) was resuspended in 1 mL of 50 mM pyrophosphate buffer, pH 7.5. Adiponitrile was added to a final concentration of 400 mM and the reaction mixture was shaken at 200 rpm at 30° C. for 4 h on a rotary shaker. Cells were removed by centrifugation and the recovered aqueous solution was diluted (1:20 with 10 mM 1,1-diethyl urea internal standard in acetonitrile) and analyzed by gas chromatography. Of the ADN substrate, 41% of the original material remained and 50% had been converted to the only observed product, 5-cyanopentanamide.
[Compound]
Name
glass
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:8])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7].[O-:9]P(OP([O-])([O-])=O)(=O)[O-]>>[C:6]([CH2:5][CH2:4][CH2:3][CH2:2][C:1]([NH2:8])=[O:9])#[N:7]

Inputs

Step One
Name
glass
Quantity
20 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC#N)#N
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was shaken at 200 rpm at 30° C. for 4 h on a rotary shaker
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Cells were removed by centrifugation
ADDITION
Type
ADDITION
Details
the recovered aqueous solution was diluted (1:20 with 10 mM 1,1-diethyl urea internal standard in acetonitrile)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(#N)CCCCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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